5,6-Dihydrodeoxyuridine
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Overview
Description
5,6-Dihydrodeoxyuridine is a pyrimidine nucleoside analog, characterized by the reduction of the double bond between the fifth and sixth carbon atoms in the uracil ring. This modification results in a fully saturated pyrimidine ring, distinguishing it from its parent compound, uridine. The molecular formula of this compound is C9H14N2O5, and it has a molecular weight of 230.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrodeoxyuridine typically involves the reduction of uridine or its derivatives. One common method is the catalytic hydrogenation of uridine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an aqueous solution at room temperature and atmospheric pressure. The product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purification steps are optimized for large-scale operations, often involving automated chromatography systems and crystallization units .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrodeoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to uridine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The hydroxyl groups in the sugar moiety can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon catalyst under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed:
Oxidation: Uridine.
Reduction: Tetrahydrodeoxyuridine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,6-Dihydrodeoxyuridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: It serves as a probe to study nucleic acid metabolism and the effects of nucleoside modifications on DNA and RNA structure and function.
Medicine: It is investigated for its potential antiviral and anticancer properties, as it can be incorporated into DNA and disrupt replication processes.
Industry: It is used in the development of nucleoside-based drugs and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of 5,6-Dihydrodeoxyuridine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The reduction of the double bond in the uracil ring alters the base-pairing properties, leading to mismatches during replication and transcription. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Dihydrouridine: Similar in structure but lacks the deoxy modification.
Deoxyuridine: Lacks the reduction at the fifth and sixth carbon atoms.
Uniqueness: 5,6-Dihydrodeoxyuridine is unique due to its combined reduction and deoxy modifications, which confer distinct chemical and biological properties. Its ability to be incorporated into DNA and RNA while altering base-pairing makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRLEURHMTTRX-SHYZEUOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-99-3 |
Source
|
Record name | 5,6-DIHYDRODEOXYURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STE2XBS8PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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